molecular formula C12H11NO2S2 B14617882 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene CAS No. 60431-15-4

2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene

Cat. No.: B14617882
CAS No.: 60431-15-4
M. Wt: 265.4 g/mol
InChI Key: SKKHESDUVCLNAY-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitro group, a methyl group, and a phenylsulfanyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene typically involves the nitration of a thiophene derivative followed by the introduction of the phenylsulfanyl group. One common method involves the nitration of 2-methylthiophene using nitric acid and acetic acid to form 2-methyl-3-nitrothiophene. This intermediate is then reacted with a phenylsulfanyl reagent under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines.

    Coupling Reactions: Boronic acids and palladium catalysts.

Major Products Formed

    Reduction: 2-Methyl-3-amino-5-[(phenylsulfanyl)methyl]thiophene.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the phenylsulfanyl group can enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrothiophene: Lacks the phenylsulfanyl group and has different reactivity and applications.

    3-Nitrothiophene: Lacks the methyl and phenylsulfanyl groups, leading to different chemical properties.

    2-Methyl-5-[(phenylsulfanyl)methyl]thiophene:

Uniqueness

2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene is unique due to the combination of the nitro, methyl, and phenylsulfanyl groups on the thiophene ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

60431-15-4

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

2-methyl-3-nitro-5-(phenylsulfanylmethyl)thiophene

InChI

InChI=1S/C12H11NO2S2/c1-9-12(13(14)15)7-11(17-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

SKKHESDUVCLNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)CSC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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